molecular formula C7H8N4O3 B1388412 N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide CAS No. 1135282-99-3

N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide

Cat. No. B1388412
CAS RN: 1135282-99-3
M. Wt: 196.16 g/mol
InChI Key: BNCMEOCJBZUAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide” is a chemical compound with the linear formula C7H8N4O3 . It has a molecular weight of 196.16 g/mol. This product is intended for research use only.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines affords a range of mono- and bis-amides .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide” is represented by the linear formula C7H8N4O3 .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The introduction of various bio-relevant functional groups to pyridine has been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups .


Physical And Chemical Properties Analysis

“N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide” has a molecular weight of 196.16 g/mol. More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Pharmaceuticals Synthesis

Recent research has enabled the synthesis of novel substances that carry an N-hydroxy modification, a structural motif frequently found in pharmaceuticals. The electrochemical conversion of nitro groups to N-hydroxy heterocycles is a sustainable method that avoids large amounts of waste generated by conventional chemical transformations . This innovative structural motif is highly interesting for modern pharmaceutical research due to the high stability and unique characteristics of the N-O bond .

Drug Metabolism Studies

N-hydroxy heterocycles are often found as major drug metabolites. The study of these compounds can provide insights into the metabolic pathways and the biotransformation of drugs within the body. Understanding the role of N-hydroxy modifications can lead to the development of better therapeutic agents with improved efficacy and reduced side effects .

Material Science

The unique properties of the N-O bond in N-hydroxy heterocycles make them potential candidates for material science applications. They could be used in the development of new materials with specific characteristics such as enhanced stability, reactivity, or conductivity .

Electro-organic Synthesis

The electro-organic synthesis technique demonstrated for N-hydroxy heterocycles represents a powerful and sustainable approach in organic chemistry. This method provides a scalable and selective synthesis route, which could be applied to other compounds, potentially revolutionizing the field of organic synthesis .

Analytical Chemistry

N-hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide could serve as a reference compound in analytical chemistry due to its unique structure. It can be used to develop new analytical methods or improve existing ones for the detection and quantification of similar compounds .

Chemical Database Enrichment

The inclusion of N-hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide in chemical databases enriches the compound libraries. Researchers can use these databases to identify compounds with similar structures or properties for various applications, including drug design and discovery .

Sustainable Chemistry

The synthesis of N-hydroxy heterocycles via electrochemistry is aligned with the principles of sustainable chemistry. It minimizes the environmental impact by reducing the use of hazardous reagents and precious metals, contributing to greener chemical processes .

Custom Synthesis Services

Companies specializing in custom synthesis can offer N-hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide as part of their product portfolio. This service enables researchers to obtain specific compounds for their experimental needs, facilitating research and development in various scientific fields .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such a method.

properties

IUPAC Name

N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-6(10-13)4-1-2-5(9-3-4)7(12)11-14/h1-3,13-14H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCMEOCJBZUAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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